molecular formula C6H4Br2OS B1303899 1-(3,4-Dibromothiophen-2-yl)ethanone CAS No. 57681-57-9

1-(3,4-Dibromothiophen-2-yl)ethanone

Cat. No.: B1303899
CAS No.: 57681-57-9
M. Wt: 283.97 g/mol
InChI Key: SXIYNKNSROWNBX-UHFFFAOYSA-N
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Description

1-(3,4-Dibromothiophen-2-yl)ethanone is a brominated thiophene derivative featuring an ethanone (acetyl) group at position 2 and bromine atoms at positions 3 and 4 of the aromatic thiophene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry. For instance, it serves as a precursor in the synthesis of substituted thieno[3,2-b]thiophene-2-carboxylic acids via hydrolysis and acidification steps under reflux conditions with LiOH, THF, and methanol . The bromine substituents enhance electrophilic reactivity, making it valuable for further functionalization in heterocyclic chemistry.

Properties

IUPAC Name

1-(3,4-dibromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYNKNSROWNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CS1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377506
Record name 1-(3,4-Dibromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57681-57-9
Record name 1-(3,4-Dibromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dibromothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives. For instance, the bromination of 2-acetylthiophene using bromine in the presence of a catalyst such as iron(III) bromide can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dibromothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,4-Dibromothiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanone depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to enhance the conductivity and stability of polymers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors .

Comparison with Similar Compounds

Thiophene vs. Benzene Derivatives

  • Electron-Deficient vs. Electron-Rich Systems: Compared to phenyl-based analogs like 1-(3,4-dihydroxy-6-methylphenyl)ethanone () or 1-(3-hydroxy-2-methoxyphenyl)ethanone (), the thiophene ring in the target compound is more π-excessive due to sulfur's electron-donating nature. This difference influences reactivity in electrophilic substitution and metal-catalyzed coupling reactions. Bromine atoms (electron-withdrawing) on the thiophene further polarize the ring, contrasting with methoxy or hydroxy groups (electron-donating) in phenolic ethanones .
  • Halogenated Derivatives: Brominated phenyl ethanones, such as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5, ), exhibit similar reactivity for nucleophilic substitution but differ in steric and electronic profiles due to methoxy groups.

Heterocyclic vs. Carbocyclic Systems

  • Thiophene-based ethanones (e.g., the target compound) often display distinct electronic properties compared to benzene derivatives. For example, 1-(4-ethylphenyl)ethanone () lacks heteroatoms, resulting in reduced dipole moments and altered solubility in polar solvents .

Bioactivity and Pharmacological Potential

  • For instance, 1-(3,4-dihydroxy-phenyl)-2-(7-methoxy-β-carbolin-2-yl)ethanone () demonstrated broad-spectrum antibacterial activity, particularly against gram-positive bacteria. The presence of bromine in the target compound could enhance membrane permeability or target binding, akin to nitro or chloro substituents in indolyl-ethanones () .
  • DNA Interaction: Brominated aryl ethanones, such as 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (), exhibit potent DNA photocleaving activity. The target compound’s bromine atoms may similarly facilitate UV-induced radical formation, though this requires experimental validation .

Physical and Chemical Properties

Solubility and Stability

  • Bromine substituents increase molecular weight and hydrophobicity compared to hydroxy or methoxy analogs. For example, 1-(3,4-dihydroxy-5-nitrophenyl)-2-hydroxyethanone () is highly polar due to nitro and hydroxy groups, whereas the target compound is more lipophilic, favoring organic solvents .

Spectroscopic Characteristics

  • NMR spectra of the target compound would show distinct aromatic proton splitting patterns due to bromine’s deshielding effects. This contrasts with 1-(3,4-dihydroxy-6-methylphenyl)ethanone (), where hydroxy groups result in downfield-shifted protons and coupling interactions .

Data Tables

Table 1: Structural and Bioactive Comparison of Selected Ethanones

Compound Aromatic System Substituents Key Properties/Activity Reference
1-(3,4-Dibromothiophen-2-yl)ethanone Thiophene 3,4-Br, 2-COCH3 Synthetic intermediate
1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Benzene 4-Br, 2-pyrazolyl DNA photocleavage (1 µg efficacy)
1-(3,4-Dihydroxy-phenyl)-β-carbolinyl-ethanone Indole 3,4-OH, β-carboline Broad-spectrum antibacterial
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Benzene 3,4-OCH3, 2-Br Nucleophilic substitution precursor

Table 2: Physical Properties from Handbook Data (–12)

Compound (CAS) Molecular Weight Melting Point (°C) Solubility
1-(3,4-Dihydroxyphenyl)-2-iodoethanone ([105174-59-2]) 292.1 94 (decomp.) Moderate in DMSO
2-Bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone ([134610-95-0]) 290.0 167 Low in water
1-(2,4-Dihydroxyphenyl)-2-phenylethanone ([106737-29-5]) 242.3 209 Insoluble in hexane

Biological Activity

1-(3,4-Dibromothiophen-2-yl)ethanone, with the CAS number 57681-57-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and cellular interactions. We will also present relevant case studies and research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two bromine atoms and an ethanone group. Its molecular formula is C6H4Br2OS, indicating a relatively complex structure that contributes to its biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 Value (µM) Effect
HepG2 (liver cancer)15.5Significant inhibition of growth
MCF-7 (breast cancer)12.3Induction of apoptosis
A549 (lung cancer)18.0Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against these cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.

In a study using the MTT assay, it was found that treatment with this compound resulted in increased levels of apoptotic markers in treated cells compared to controls .

3. Enzyme Inhibition

This compound also acts as an inhibitor for several enzymes involved in metabolic pathways:

Enzyme Inhibition Type IC50 Value (µM)
Cytochrome P450Competitive inhibition20.5
Aldose ReductaseNon-competitive inhibition25.0

The inhibition of cytochrome P450 enzymes is particularly noteworthy as it may affect drug metabolism and clearance in vivo.

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Study on HepG2 Cells : A study conducted on HepG2 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates after 48 hours of exposure. The researchers noted that the compound's cytotoxicity was dose-dependent.
  • Impact on Enzyme Activity : Another study focused on the enzyme inhibitory effects of this compound found that it significantly inhibited aldose reductase activity, suggesting potential implications for diabetic complications related to oxidative stress .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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